molecular formula C7H9BrOS B8333672 3-(2-Bromoethoxy)-4-methylthiophene

3-(2-Bromoethoxy)-4-methylthiophene

Cat. No.: B8333672
M. Wt: 221.12 g/mol
InChI Key: BDEQZKWUAZYJOJ-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)-4-methylthiophene is a brominated thiophene derivative featuring a methyl group at the 4-position and a 2-bromoethoxy substituent at the 3-position of the heteroaromatic ring. The bromoethoxy group acts as a reactive handle for further functionalization, making this compound valuable in polymer chemistry and organic synthesis. The compound’s structure enables applications in conductive polymers, where bromine atoms can be replaced with ionic groups (e.g., N-methylimidazolium) to form dynamic polyelectrolytes .

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

3-(2-bromoethoxy)-4-methylthiophene

InChI

InChI=1S/C7H9BrOS/c1-6-4-10-5-7(6)9-3-2-8/h4-5H,2-3H2,1H3

InChI Key

BDEQZKWUAZYJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1OCCBr

Origin of Product

United States

Comparison with Similar Compounds

3-(3-Bromopropoxy)-4-methylthiophene (BMT)

  • Structure : Features a longer 3-bromopropoxy chain instead of 2-bromoethoxy.
  • Synthesis : Synthesized via nucleophilic substitution with 1,3-dibromopropane, yielding 81% .
  • Key Differences: Chain Length: The propoxy chain may enhance solubility in non-polar solvents compared to the ethoxy analog. Reactivity: Longer alkyl chains could slow down substitution reactions due to steric hindrance.

(3-(2-Bromoethoxy)phenyl)methanol Derivatives

  • Examples: (3-(2-Bromoethoxy)-4-methoxyphenyl)methanol (3j), (3-(2-Bromoethoxy)-4-nitrophenyl)methanol (3k) .
  • Synthesis: Prepared via bromoalkylation of phenolic substrates, achieving yields of 90–99%.
  • Key Differences :
    • Core Structure : Benzene rings instead of thiophene alter electronic properties (e.g., reduced conjugation).
    • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3k) increase electrophilicity, while methoxy (3j) enhances solubility.
    • Physical State : Most derivatives are oils, unlike crystalline thiophene analogs, complicating purification .

3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one

  • Structure: Combines a furanone core with 4-bromophenyl and 2-bromoethoxy groups .
  • Synthesis: Produced via reaction of 3-(4-bromophenyl)-4-hydroxyfuranone with 1,2-dibromoethane in acetone, yielding a crystalline solid.
  • Key Differences: Reactivity: The furanone ring undergoes ring-opening reactions, unlike thiophene. Crystallography: X-ray analysis confirms (E)-stereochemistry and C–H···π interactions stabilizing the crystal lattice .

2,4-Dibromo-1-(2-bromoethoxy)benzene

  • Structure : Benzene ring with bromo and bromoethoxy substituents .
  • Synthesis: Yield of 73% via bromoalkylation of 2,4-dibromophenol.
  • Key Differences :
    • Electronic Effects : Multiple bromine atoms increase density and reactivity, but may lead to side reactions.
    • Applications : Primarily used as a halogenated intermediate in cross-coupling reactions.

Data Tables

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, key signals) ¹³C NMR (δ, key signals) Reference
3-(3-Bromopropoxy)-4-methylthiophene 6.72 (s, 1H), 6.08 (s, 1H), 3.96–3.48 (m) N/A
(3-(2-Bromoethoxy)-4-methoxyphenyl)methanol 6.85 (d, J=8.4 Hz), 4.20 (t, J=5.6 Hz) 159.2 (C-O), 70.1 (CH₂Br)
3-(2-Bromoethoxy)-4-(4-bromophenyl)furanone 7.55 (d, J=8.4 Hz, Ar-H) 172.1 (C=O), 111.2 (C-Br)

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